molecular formula C14H34O2Si2 B3068597 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane CAS No. 66548-22-9

2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane

Cat. No. B3068597
CAS RN: 66548-22-9
M. Wt: 290.59 g/mol
InChI Key: LCMJZTYHSITRAQ-UHFFFAOYSA-N
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Description

“2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane” is a chemical compound with the molecular formula C14H34O2Si2 . It has an average mass of 290.590 Da and a monoisotopic mass of 290.209717 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 34 hydrogen atoms, 2 oxygen atoms, and 2 silicon atoms .


Physical And Chemical Properties Analysis

This compound is a colorless transparent liquid . It has a melting point of 17.5°C and a boiling point of 175°C . The relative density is 0.9558 at 20/4°C .

Scientific Research Applications

1. Synthesis and Structural Studies

  • The compound has been involved in the synthesis of various organosilicon compounds. One study focused on its structure in relation to cyclo-1,1',4,4'-bis(1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, highlighting its role in catalytic ring-opening polymerization (Abboud, Smith, & Wagener, 1993).

2. Catalysis and Polymerization

  • It has been used as a monomer in polymerization processes. For instance, its equilibrium and kinetics in cationic ring-opening polymerization have been studied, comparing it with cyclosiloxanes (Kurjata & Chojnowski, 1993).

3. Complex Formation and Reactivity

  • The compound's ability to form complexes, as observed in its interaction with borane-ammonia, indicates potential applications in coordination chemistry and reactivity studies (Alston et al., 1985).

4. Material Synthesis and Modification

5. Environmental Studies and Risk Assessment

  • There is interest in the environmental impact and risk assessment of compounds like octamethylcyclotetrasiloxane, which share structural similarities. These studies focus on understanding their fate and effects in the environment (Gentry et al., 2017).

properties

IUPAC Name

tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34O2Si2/c1-13(2,3)17(7,8)15-11-12-16-18(9,10)14(4,5)6/h11-12H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMJZTYHSITRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34O2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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